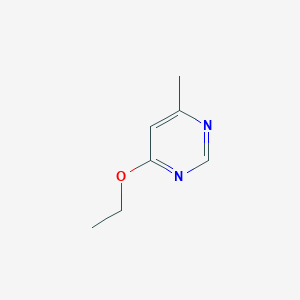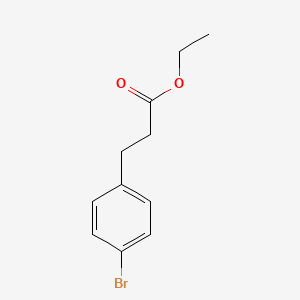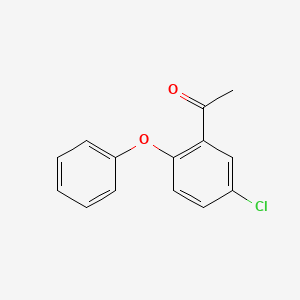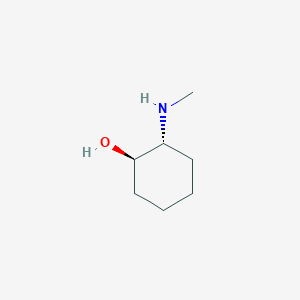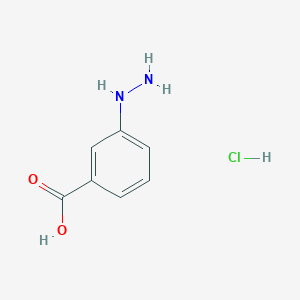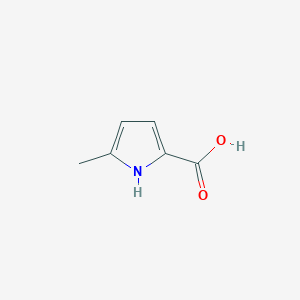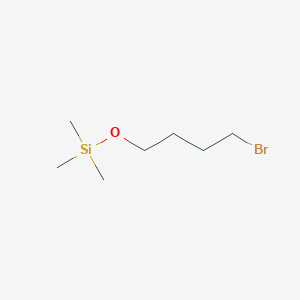
(4-Bromobutoxy)trimethylsilane
Descripción general
Descripción
“(4-Bromobutoxy)trimethylsilane” is a chemical compound with the formula C7H17BrOSi . It contains a total of 26 atoms, including 17 Hydrogen atoms, 7 Carbon atoms, and 1 Bromine atom . It also contains a total of 26 bonds, including 9 non-Hydrogen bonds and 4 rotatable bonds .
Molecular Structure Analysis
The molecular structure of “(4-Bromobutoxy)trimethylsilane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 26 bonds, including 9 non-Hydrogen bonds and 4 rotatable bonds .Physical And Chemical Properties Analysis
“(4-Bromobutoxy)trimethylsilane” has a molecular weight of 225.203 . Unfortunately, there is limited information available on its other physical and chemical properties.Aplicaciones Científicas De Investigación
Material Science and Engineering
Intermetal Dielectrics and PECVD Processes : Trimethylsilane, a compound closely related to (4-Bromobutoxy)trimethylsilane, has been utilized to deposit dielectric thin films in standard plasma-enhanced chemical vapor deposition (PECVD) systems. This approach is significant for developing low-permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial for advanced device multilevel metal interconnection schemes, thereby enhancing circuit performance (Loboda, 1999).
Organic Chemistry and Synthesis
Building Blocks for Synthesis : The synthesis and application of silicon-containing heterocycles have been demonstrated, starting from compounds like trimethoxypropylsilane. These compounds serve as versatile building blocks for further chemical synthesis, indicating the potential for (4-Bromobutoxy)trimethylsilane to be used in similar synthetic pathways (Geyer et al., 2015).
Photoinitiators Based on Silyl Radical Chemistry : Research has shown that silyl radicals, which can be derived from compounds similar to (4-Bromobutoxy)trimethylsilane, are effective in initiating both free radical polymerization and free radical promoted cationic polymerizations. This opens up new avenues for the development of efficient photoinitiators for polymerization processes, which are crucial in various manufacturing and material science applications (Lalevée et al., 2008).
Synthesis of Alkoxymethylsilanes : A novel synthetic route has been developed for the preparation of [alkoxy-(methoxy)methyl]trimethylsilanes, showcasing a method that could potentially be adapted for the synthesis of (4-Bromobutoxy)trimethylsilane derivatives. These compounds are pivotal as intermediates in organic synthesis, highlighting the broad applicability of trimethylsilane derivatives in chemical synthesis (Suga et al., 1999).
Propiedades
IUPAC Name |
4-bromobutoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BrOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXPXGDAFHOTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498991 | |
| Record name | (4-Bromobutoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobutoxy)trimethylsilane | |
CAS RN |
18292-36-9 | |
| Record name | (4-Bromobutoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



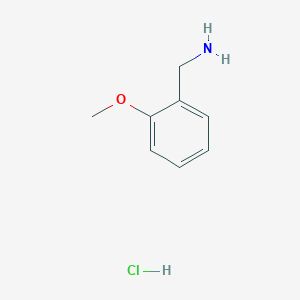
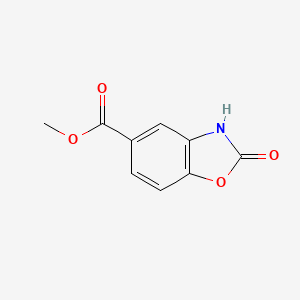
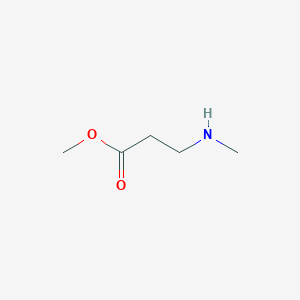
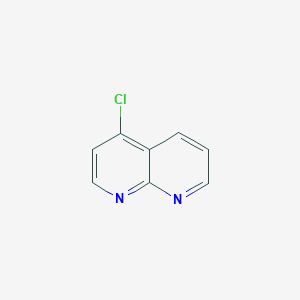
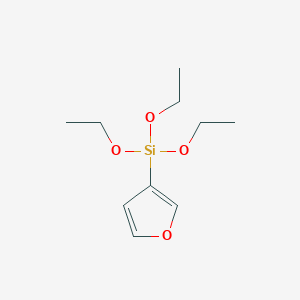
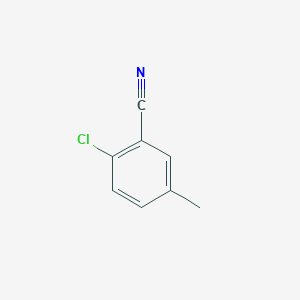
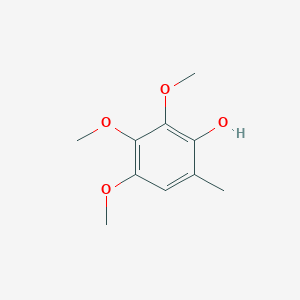
![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)
